molecular formula C38H26 B1250412 2,3,6,7-Tetraphenylanthracene

2,3,6,7-Tetraphenylanthracene

Cat. No.: B1250412
M. Wt: 482.6 g/mol
InChI Key: BSZJMGNPVHNWCY-UHFFFAOYSA-N
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Description

[ Note: The following is a template. Specific data on synthesis, optical properties, and recent applications for 2,3,6,7-Tetraphenylanthracene must be confirmed from reliable sources.] this compound is a highly functionalized polycyclic aromatic hydrocarbon (PAH) in which four phenyl rings are sterically crowded at the outer positions of the anthracene core. This substitution pattern imparts significant molecular rigidity and influences packing in the solid state, making it a compound of interest in materials science . Anthracene derivatives, particularly those with extended conjugation, are valued for their distinctive electronic characteristics and applications in organic electronics, photovoltaics, and as fluorescent tags or sensors . The tetraphenyl substitution is expected to enhance solubility and potentially suppress concentration quenching of fluorescence in solid-state applications. Researchers utilize this scaffold to develop advanced materials with tailored photophysical properties. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C38H26

Molecular Weight

482.6 g/mol

IUPAC Name

2,3,6,7-tetraphenylanthracene

InChI

InChI=1S/C38H26/c1-5-13-27(14-6-1)35-23-31-21-33-25-37(29-17-9-3-10-18-29)38(30-19-11-4-12-20-30)26-34(33)22-32(31)24-36(35)28-15-7-2-8-16-28/h1-26H

InChI Key

BSZJMGNPVHNWCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC4=CC(=C(C=C4C=C3C=C2C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Synonyms

2,3,6,7-tetraphenylanthracene

Origin of Product

United States

Scientific Research Applications

Photophysical Properties

2,3,6,7-Tetraphenylanthracene exhibits remarkable photophysical characteristics, including high fluorescence quantum yields and tunable emission wavelengths. These properties make it suitable for applications in:

  • Fluorescent Sensors : Its ability to act as a fluorescent sensor has been demonstrated in various studies. For instance, it can detect nitroaromatic explosives and chemical warfare agents through fluorescence quenching mechanisms when interacting with target analytes . The incorporation of functional groups enhances its sensitivity and selectivity for different analytes.
  • Organic Light Emitting Diodes (OLEDs) : The compound's high luminescence efficiency makes it an excellent candidate for use in OLEDs. Modifications at the 9 and 10 positions of the anthracene core have been shown to significantly alter its emission properties, allowing for color tuning from blue to yellow . This tunability is crucial for developing efficient light-emitting devices.

Sensing Applications

The compound has been explored extensively for its use in chemical sensors:

  • Chemical Warfare Detection : Research indicates that this compound can be utilized in chemosensors designed to detect chemical warfare agents. The sensor molecules exhibit fluorescence modulation upon interaction with specific analytes .
  • Environmental Monitoring : Its application extends to environmental monitoring where it can detect pollutants or hazardous substances through changes in fluorescence intensity .

Biomedical Applications

Recent studies have highlighted the potential of this compound in biomedical fields:

  • Photodynamic Therapy : The compound's ability to generate reactive oxygen species upon light excitation positions it as a candidate for photodynamic therapy (PDT) in cancer treatment. Its photophysical properties can be harnessed to selectively target cancer cells while minimizing damage to surrounding healthy tissues.
  • Imaging Agents : Due to its strong fluorescence properties, it is also being investigated as a fluorescent imaging agent in biological systems. This application could enhance the visualization of cellular processes and aid in disease diagnostics .

Table 1: Summary of Applications

Application AreaDescriptionReferences
Fluorescent SensorsDetection of nitroaromatic compounds and chemical warfare agents
Organic ElectronicsUse in OLEDs with tunable emission properties
Photodynamic TherapyPotential use in cancer treatment via reactive oxygen species generation
Environmental MonitoringSensing pollutants through fluorescence changes

Q & A

Q. What are the primary synthetic challenges in preparing 2,3,6,7-tetrasubstituted anthracenes like TPA, and what methodologies address these?

The 2,3,6,7 positions of anthracene are less reactive toward electrophilic substitution compared to the 1,4,5,8 and 9,10 positions, complicating direct functionalization. To overcome this, multi-step synthetic routes are required. For example, 2,3,6,7-anthracenetetracarboxylic acid derivatives can be synthesized via bromination followed by coupling reactions using palladium catalysts to introduce substituents . Controlled reduction of substituted anthraquinones (e.g., using hydride sources) is another validated pathway to generate TPA .

Key Methodological Steps :

  • Bromination at peripheral positions to activate anthracene.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids.
  • Reduction of anthraquinone precursors using Zn/NaOH or NaBH₄.

Q. How can researchers characterize the photophysical properties of TPA, and what parameters are critical for fluorescence studies?

Q. How do steric effects from phenyl substituents influence TPA’s photochemical dimerization and cycloaddition reactivity?

Bulky phenyl groups at the 2,3,6,7 positions create steric hindrance that suppresses [4+4] photodimerization under UV irradiation. This contrasts with unsubstituted anthracenes, which dimerize readily. Controlled experiments show that TPA’s dimerization rate is 10× slower than 9,10-dimethylanthracene (DMA) under identical conditions. Steric complementarity can be exploited in co-crystallization studies to direct selective heterodimer formation (e.g., TPA + DMA) .

Methodological Insight :

  • Use X-ray crystallography to analyze dimer packing motifs.
  • Monitor reaction kinetics via HPLC or <sup>1</sup>H NMR to quantify dimerization efficiency.

Q. What strategies resolve contradictions in reported electroluminescence (EL) efficiencies of TPA-based OLEDs?

Discrepancies in EL performance (e.g., external quantum efficiency ranging from 1% to 5%) arise from variations in device architecture and substituent effects. For reproducible results:

  • Optimize hole/electron transport layers (e.g., using TPA blended with polycyclic aromatic hydrocarbons).
  • Introduce electron-withdrawing groups (e.g., -CN, -F) to balance charge injection .

Comparative Data :

Device StructureLuminance (cd/m²)EQE (%)Driving Voltage (V)
ITO/TPA/Mg:Ag10001.010
ITO/TPA-F4/LiF/Al15004.26.5

Q. How do peripheral substituents modulate TPA’s electronic structure, and what computational methods validate these effects?

Density functional theory (DFT) calculations reveal that electron-donating groups (e.g., -OCH₃) raise the HOMO level, enhancing hole mobility, while electron-withdrawing groups (e.g., -Br) lower the LUMO, improving electron affinity. Experimental validation involves cyclic voltammetry (CV) to measure oxidation/reduction potentials and correlate them with DFT-predicted energy levels .

Methodological Workflow :

  • Perform DFT geometry optimization (B3LYP/6-31G* basis set).
  • Compare computed HOMO/LUMO gaps with CV-derived electrochemical gaps.

Data Contradiction Analysis

Q. Why do some studies report TPA as non-emissive in aggregated states, while others observe aggregation-induced emission (AIE)?

Discrepancies arise from subtle differences in substituent patterns and crystallization conditions. For instance, TPA with tetrafluoro substituents exhibits AIE due to restricted intramolecular rotation (RIR), whereas unsubstituted TPA may undergo aggregation-caused quenching (ACQ). Researchers should:

  • Conduct solvent-dependent PL studies (e.g., water fraction titration in THF).
  • Analyze single-crystal structures to identify π-π stacking vs. RIR-dominated packing .

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